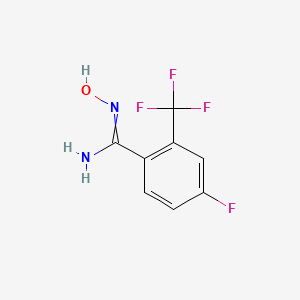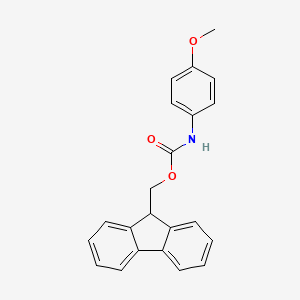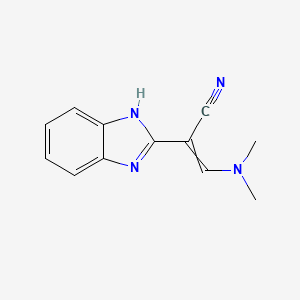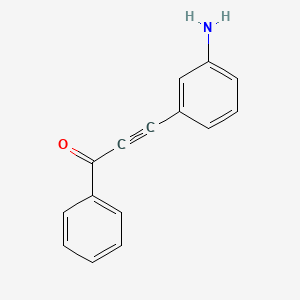
1,2-Bis(trimethylsilyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trimethylsilyl)-4-methylbenzene: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 2 positions, with a methyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(trimethylsilyl)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of a magnesium reagent. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The reaction conditions are relatively mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke magnesium or the entrainment method can enhance the efficiency and yield of the synthesis. These methods avoid the use of toxic solvents and operate under milder conditions, making them more suitable for industrial applications .
化学反応の分析
Types of Reactions: 1,2-Bis(trimethylsilyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like halogens or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used
科学的研究の応用
Chemistry: 1,2-Bis(trimethylsilyl)-4-methylbenzene is used as a precursor in the synthesis of benzyne intermediates, which are valuable in organic synthesis for constructing complex aromatic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .
作用機序
The mechanism of action of 1,2-Bis(trimethylsilyl)-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
類似化合物との比較
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 4 position, making it less sterically hindered.
1,4-Bis(trimethylsilyl)benzene: Has trimethylsilyl groups at the 1 and 4 positions, leading to different reactivity and applications.
Uniqueness: The steric hindrance introduced by the methyl group can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds .
特性
分子式 |
C13H24Si2 |
|---|---|
分子量 |
236.50 g/mol |
IUPAC名 |
trimethyl-(4-methyl-2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
InChIキー |
DOAQVGPYDFAQDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)

